(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Overview
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a synthetic organic molecule with unique structural features. The thieno[3,2-c]pyridine core, fused with the benzo[d]isoxazole ring system, confers specific chemical properties and potential biological activities, making it of interest in pharmaceutical and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone typically involves multi-step organic reactions. The common synthetic route starts with the preparation of the thieno[3,2-c]pyridine precursor, which is chlorinated under controlled conditions. Concurrently, the tetrahydrobenzo[d]isoxazole ring is synthesized via cyclization of suitable precursors. Finally, the two key intermediates are coupled through a condensation reaction under anhydrous conditions.
Industrial Production Methods
In industrial settings, the production involves scaling up the laboratory synthesis with optimization of reaction conditions for better yield and purity. Automation and continuous flow synthesis might be employed to enhance efficiency and reduce costs. Environmental factors and waste management are crucial considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the thieno[3,2-c]pyridine moiety.
Reduction: Reduction reactions can modify the isoxazole ring under catalytic hydrogenation conditions.
Substitution: Both aromatic and aliphatic substitution reactions can occur, particularly at the chloro and methanone functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic reagents like amines or thiols under mild acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives at specific ring positions.
Reduction: Reduced forms of the isoxazole ring leading to hydroxy derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
The compound has wide-ranging applications in scientific research due to its versatile chemical structure:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action depends on its application:
Molecular Targets and Pathways: In medicinal chemistry, it may target specific enzymes or receptors. The presence of reactive groups allows it to interact with biological macromolecules, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: Similar structure but lacking the benzo[d]isoxazole ring.
(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone: Contains the isoxazole ring but not the thieno[3,2-c]pyridine moiety.
2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5-yl): benzo[d]isoxazole derivatives:** Variants with different substituents on the core rings.
Uniqueness
The compound’s uniqueness lies in its dual ring system, combining the chemical properties of both thieno[3,2-c]pyridine and tetrahydrobenzo[d]isoxazole. This fusion offers a distinctive profile in terms of reactivity and potential biological activity, setting it apart from other related molecules.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-7-9-8-18(6-5-12(9)21-13)15(19)14-10-3-1-2-4-11(10)20-17-14/h7H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEBWJCKWYBWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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